molecular formula C10H10ClN B1489972 5-Ethynylindoline hydrochloride CAS No. 2097953-06-3

5-Ethynylindoline hydrochloride

Cat. No.: B1489972
CAS No.: 2097953-06-3
M. Wt: 179.64 g/mol
InChI Key: LEXVAFRWVLICOP-UHFFFAOYSA-N
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Description

. This compound is characterized by its molecular formula C10H10ClN and a molecular weight of 179.64 g/mol.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

5-Ethynylindoline hydrochloride plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound is known to interact with multiple receptors, which makes it a valuable pharmacophore in medicinal chemistry . The indole nucleus in this compound allows it to participate in electrophilic substitution reactions readily, due to the delocalization of π-electrons . This property enables the compound to bind with high affinity to multiple receptors, facilitating the development of new therapeutic derivatives . Additionally, this compound has been found to exhibit antiviral, anti-inflammatory, anticancer, and antimicrobial activities, among others .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, indole derivatives, including this compound, have been shown to exhibit anticancer activity by inducing apoptosis in cancer cells . They also play a role in regulating immune responses and reducing inflammation . Furthermore, this compound can affect cellular metabolism by interacting with metabolic enzymes, thereby altering the metabolic flux within cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . This compound binds to specific receptors and enzymes, modulating their activity and leading to various biochemical effects . For example, this compound can inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects . Additionally, this compound can activate or inhibit signaling pathways, leading to changes in gene expression and subsequent cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and safety profile .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At lower doses, this compound may exhibit therapeutic effects, such as reducing inflammation or inhibiting cancer cell growth . At higher doses, this compound may cause toxic or adverse effects, including damage to healthy cells and tissues . Studies have identified threshold effects, where the compound’s beneficial effects are observed up to a certain dosage, beyond which toxicity increases . Understanding these dosage effects is essential for determining the safe and effective use of this compound in therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels . This compound can be metabolized through pathways involving the cytochrome P450 enzyme system, leading to the formation of various metabolites . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential interactions with other drugs . Additionally, this compound can affect the levels of specific metabolites, thereby influencing cellular metabolism and function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins . This compound can be taken up by cells through specific transport mechanisms, allowing it to reach its target sites within the cell . Once inside the cell, this compound can bind to various proteins, influencing its localization and accumulation . Understanding these transport and distribution mechanisms is essential for optimizing the compound’s therapeutic efficacy and minimizing potential side effects .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This compound can localize to various subcellular structures, including the nucleus, mitochondria, and endoplasmic reticulum . The localization of this compound within these compartments can affect its activity and function, as well as its interactions with other biomolecules . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethynylindoline hydrochloride typically involves the ethynylation of indoline under specific reaction conditions. One common method includes the reaction of indoline with ethynyl chloride in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under an inert atmosphere and at elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 5-Ethynylindoline hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a metal catalyst.

  • Substitution: Substitution reactions often involve nucleophiles such as halides or alkyl groups.

Major Products Formed:

  • Oxidation: Oxidation of this compound can lead to the formation of indole derivatives.

  • Reduction: Reduction reactions can produce ethynylated indoline derivatives.

  • Substitution: Substitution reactions can result in various substituted indoline compounds.

Scientific Research Applications

5-Ethynylindoline hydrochloride has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it serves as a building block for the synthesis of complex organic molecules. In biology, it is used as a probe to study biological systems and processes. In medicine, it has potential applications in drug discovery and development. In industry, it is utilized in the production of advanced materials and chemicals.

Comparison with Similar Compounds

5-Ethynylindoline hydrochloride is unique compared to other similar compounds due to its specific structural features and reactivity. Some similar compounds include indole, indoline, and ethynylated indoles. These compounds share similarities in their core structures but differ in their functional groups and reactivity profiles.

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Properties

IUPAC Name

5-ethynyl-2,3-dihydro-1H-indole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N.ClH/c1-2-8-3-4-10-9(7-8)5-6-11-10;/h1,3-4,7,11H,5-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEXVAFRWVLICOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC2=C(C=C1)NCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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